molecular formula C11H8ClNO3 B1404174 3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid CAS No. 839718-04-6

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid

Cat. No.: B1404174
CAS No.: 839718-04-6
M. Wt: 237.64 g/mol
InChI Key: UYKDCVDJVFTION-UHFFFAOYSA-N
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Description

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group attached to the phenyl ring and a carboxylic acid group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by metal-free conditions, making it environmentally friendly. The reaction conditions usually involve the use of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: As mentioned earlier, the isoxazole ring can be formed through cycloaddition reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted isoxazole derivatives, while oxidation or reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, isoxazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoxazole compounds have been shown to inhibit the activity of p38 MAP kinase, an enzyme involved in inflammatory responses . The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the chloromethyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the carboxylic acid group enhances its solubility in aqueous media, making it suitable for biological applications.

Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)6-16-13-10/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDCVDJVFTION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NOC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate (7.59 g, 30.16 mmol) was dissolved in THF-water (2:1, 225 ml), lithium hydroxide monohydrate (5.06 g, 120.6 mmol) was added, and the mixture was stirred at room temperature for 6 hours. THF was evaporated under reduced pressure, 2N hydrochloric acid was added to weakly acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (7.14 g, 100%).
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5.06 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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